4-(4-Nitro-3-trifluoromethyl-phenylamino)-cyclohexanol
Overview
Description
4-(4-Nitro-3-trifluoromethyl-phenylamino)-cyclohexanol is a complex organic compound characterized by the presence of a nitro group, a trifluoromethyl group, and a phenylamino group attached to a cyclohexanol ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Nitro-3-trifluoromethyl-phenylamino)-cyclohexanol typically involves multiple steps, starting with the preparation of the intermediate compounds. One common route involves the nitration of 3-trifluoromethylphenol to produce 4-nitro-3-trifluoromethylphenol . This intermediate is then subjected to amination reactions to introduce the phenylamino group. The final step involves the cyclization of the intermediate to form the cyclohexanol ring under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, temperature control, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(4-Nitro-3-trifluoromethyl-phenylamino)-cyclohexanol undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can undergo reduction reactions to modify the nitro group.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas and palladium catalysts for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. The conditions typically involve controlled temperatures and pressures to ensure the desired reaction pathway.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions. For example, reduction of the nitro group can yield 4-(3-trifluoromethyl-phenylamino)-cyclohexanol, while substitution reactions can introduce different functional groups in place of the trifluoromethyl group.
Scientific Research Applications
4-(4-Nitro-3-trifluoromethyl-phenylamino)-cyclohexanol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(4-Nitro-3-trifluoromethyl-phenylamino)-cyclohexanol involves its interaction with specific molecular targets and pathways. The nitro and trifluoromethyl groups can influence the compound’s reactivity and binding affinity to target molecules. These interactions can modulate biological pathways, leading to various effects depending on the context of its application.
Comparison with Similar Compounds
Similar Compounds
- 4-Nitro-3-(trifluoromethyl)phenol
- 4-Nitro-3-(trifluoromethyl)aniline
- 4-Nitro-3-(trifluoromethyl)benzene
Uniqueness
4-(4-Nitro-3-trifluoromethyl-phenylamino)-cyclohexanol is unique due to the combination of its functional groups and the cyclohexanol ring. This structure imparts distinct chemical properties and reactivity compared to similar compounds, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
4-[4-nitro-3-(trifluoromethyl)anilino]cyclohexan-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15F3N2O3/c14-13(15,16)11-7-9(3-6-12(11)18(20)21)17-8-1-4-10(19)5-2-8/h3,6-8,10,17,19H,1-2,4-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMZBLAAHJGEMLV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1NC2=CC(=C(C=C2)[N+](=O)[O-])C(F)(F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15F3N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.